molecular formula C10H11ClN2O3 B2453853 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402829-09-6

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Cat. No. B2453853
CAS RN: 2402829-09-6
M. Wt: 242.66
InChI Key: XVFULFQNVDDWCM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2402829-09-6 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .


Molecular Structure Analysis

The molecular weight of this compound is 242.66 . The InChI code is 1S/C10H10N2O3.ClH/c1-15-6-7-9 (10 (13)14)12-5-3-2-4-8 (12)11-7;/h2-5H,6H2,1H3, (H,13,14);1H .


Chemical Reactions Analysis

The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Mechanism of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, they are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

properties

IUPAC Name

2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-15-6-7-9(10(13)14)12-5-3-2-4-8(12)11-7;/h2-5H,6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFULFQNVDDWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C=CC=CC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

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